N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two difluoromethoxyphenyl groups attached to a triazole ring, which is further connected to a carboxamide group
Preparation Methods
The synthesis of N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves the use of “click chemistry,” a powerful and versatile synthetic technique that allows for the efficient formation of triazole rings. The synthetic route generally starts with the preparation of the difluoromethoxyphenyl azide and the corresponding alkyne. These two components are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring.
Chemical Reactions Analysis
N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the carboxamide group.
Substitution: The difluoromethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The exact mechanism of action of N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, in the cell. These interactions can lead to the inhibition of certain biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
N-(4-(Difluoromethoxy)phenyl)acetamide: This compound shares the difluoromethoxyphenyl group but differs in its overall structure and properties
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: Another similar compound with trifluoromethoxy groups instead of difluoromethoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12F4N4O3 |
---|---|
Molecular Weight |
396.30 g/mol |
IUPAC Name |
N,1-bis[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H12F4N4O3/c18-16(19)27-12-5-1-10(2-6-12)23-15(26)14-22-9-25(24-14)11-3-7-13(8-4-11)28-17(20)21/h1-9,16-17H,(H,23,26) |
InChI Key |
JUJOWPRDHXNICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)OC(F)F |
Origin of Product |
United States |
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